

Roginolisib Hemifumarate (CAS: 1621688-31-0): A Technical Guide

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

Cat. No.: *B11927587*

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Abstract

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric and selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3K δ).^[1] Its unique non-ATP competitive binding mechanism confers a favorable safety profile compared to other PI3K δ inhibitors, allowing for long-term administration.^{[1][2]} Roginolisib has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, particularly in solid tumors and hematological malignancies such as uveal melanoma and follicular lymphoma.^[3] ^[4] Its mechanism of action involves direct inhibition of cancer cell proliferation and modulation of the tumor microenvironment by reducing immunosuppressive regulatory T cells (Tregs) and enhancing the activity of cytotoxic T cells.^{[5][6]} This technical guide provides a comprehensive overview of **Roginolisib hemifumarate**, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

Roginolisib is a highly selective, non-ATP competitive allosteric modulator of PI3K δ .^{[3][7]} The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.^{[6][8]} By binding to an allosteric site on the PI3K δ enzyme, roginolisib induces a conformational change that locks the enzyme in an inactive state, thereby blocking the downstream signaling cascade.^[7] This

inhibition leads to the suppression of PI3K/AKT signaling, which in turn induces apoptosis in cancer cells.[6][8]

Furthermore, roginolisib exerts a significant immunomodulatory effect on the tumor microenvironment.[4][5] It has been shown to reduce the population of immunosuppressive regulatory T cells (Tregs) while increasing the presence and activity of anti-tumor effector T cells.[5][6] This shift in the immune cell balance helps to overcome tumor-induced immune suppression and enhances the body's natural anti-cancer immune response.[5][6]

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Roginolisib allosterically inhibits PI3Kδ, blocking downstream signaling.

Quantitative Data

Table 1: In Vitro Activity of Roginolisib

Target/Assay	IC50 Value	Cell Line/System	Reference
PI3Kδ	145 nM	Enzyme Assay	[5]
BCR-induced pAkt	280 nM	Ramos B cells	[5]
B cell proliferation	48 nM	B cells	[5]

Table 2: Clinical Efficacy of Roginolisib in Uveal Melanoma (DIONE-01 and OCULE-01 Trials)

Endpoint	Roginolisib (80 mg)	Historical Control	Reference
Median Overall Survival (OS)	16 months	7 months	[4]
Median Progression-Free Survival (PFS)	5 months	< 3 months	[4]

Table 3: Safety Profile of Roginolisib (DIONE-01 Trial)

Adverse Event	Percentage	Patient Population	Reference
Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)	< 7%	Solid tumors and follicular lymphoma	[4]

Table 4: Non-Clinical Pharmacokinetics of Roginolisib

Species	Dose	Tmax	Key Observation	Reference
Rat	Oral	~1 hour	Rapid absorption	[5]
Dog	Oral	~1 hour	Rapid absorption	[5]

Note: Detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) from the clinical trials are being collected but have not been published in a consolidated format at the time of this guide's creation.

Experimental Protocols

Immunoblotting for PI3K/AKT/mTOR and ERK1/2 Signaling

This protocol is based on methodologies described for analyzing the effects of roginolisib on mesothelioma cells.[6]

Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and ERK1/2 signaling pathways following treatment with roginolisib.

Materials:

- MPM cell lines (e.g., PXF1118, PXF1752)
- Roginolisib
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Phospho-AKT (Ser473)
 - Total AKT
 - Phospho-ERK1/2 (Thr202/Tyr204)
 - Total ERK1/2
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Culture MPM cells to ~80% confluency.
 - Treat cells with the desired concentration of roginolisib (e.g., 100 μ M) for various time points (e.g., 0, 4, 24 hours).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer.
 - Centrifuge lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and load onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
- Immunodetection:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Signal Detection and Analysis:
 - Apply chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Perform densitometric analysis to quantify protein band intensities. Normalize phospho-protein levels to total protein levels.

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Workflow for analyzing protein expression via immunoblotting.

Flow Cytometry for Regulatory T Cell Analysis

This protocol provides a general framework for Treg analysis based on established methods.^[9]

Objective: To quantify the percentage of regulatory T cells (CD4+CD25+FoxP3+) in peripheral blood mononuclear cells (PBMCs).

Materials:

- PBMCs isolated from whole blood
- FACS buffer (e.g., PBS with 2% FBS)
- Fc block
- Fluorochrome-conjugated antibodies:
 - Anti-human CD3
 - Anti-human CD4
 - Anti-human CD25
 - Anti-human CD127
- Live/Dead stain
- FoxP3 staining buffer set
- Anti-human FoxP3 antibody
- Flow cytometer

Procedure:

- Cell Preparation:
 - Thaw cryopreserved PBMCs or use fresh isolates.

- Wash cells with FACS buffer.
- Surface Staining:
 - Resuspend cells in FACS buffer and add Fc block. Incubate for 10-15 minutes.
 - Add the cocktail of surface antibodies (CD3, CD4, CD25, CD127) and the Live/Dead stain.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash cells with FACS buffer.
- Intracellular Staining (for FoxP3):
 - Fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's instructions.
 - Add the anti-human FoxP3 antibody.
 - Incubate for 30-45 minutes at room temperature in the dark.
 - Wash cells with permeabilization buffer.
- Flow Cytometry Acquisition and Analysis:
 - Resuspend cells in FACS buffer.
 - Acquire samples on a flow cytometer.
 - Gating Strategy:
 1. Gate on lymphocytes based on forward and side scatter (FSC/SSC).
 2. Gate on single cells (e.g., FSC-A vs FSC-H).
 3. Gate on live cells (negative for the Live/Dead stain).
 4. Gate on CD3+ T cells.

5. From the CD3+ population, gate on CD4+ helper T cells.
6. From the CD4+ population, create a plot of CD25 vs FoxP3 to identify CD25+FoxP3+ Tregs. Alternatively, plot CD25 vs CD127 to identify the CD25+CD127low/- population, which is highly enriched for Tregs, and then confirm with FoxP3 expression.

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A logical gating strategy for identifying Treg populations.

Mesothelioma Co-culture Model

This protocol is adapted from methodologies used to study the interaction between mesothelioma cells, fibroblasts, and immune cells.[\[6\]](#)

Objective: To establish an in vitro co-culture system to investigate the effects of roginolisib on the interplay between mesothelioma cells, fibroblasts, and peripheral blood mononuclear cells (PBMCs).

Materials:

- Patient-derived mesothelioma cells
- MRC-5 lung fibroblasts

- Patient-matched PBMCs
- Transwell inserts (e.g., 8.0 μ m pore size)
- Appropriate cell culture media and supplements
- Roginolisib
- Cell viability assay (e.g., CellTiter-Glo)

Procedure:

- Fibroblast Seeding:
 - Seed MRC-5 fibroblasts in the lower chamber of a Transwell plate and allow them to adhere.
- Mesothelioma Cell Seeding:
 - Seed patient-derived mesothelioma cells in the upper Transwell insert.
- PBMC Addition:
 - Add patient-matched PBMCs to the co-culture system.
- Treatment:
 - Treat the co-culture with roginolisib at various concentrations.
- Incubation:
 - Incubate the co-culture for a specified period (e.g., 72 hours).
- Analysis:
 - Cell Viability: At the end of the incubation, assess the viability of the mesothelioma cells in the upper chamber using a cell viability assay.

- Immune Cell Profiling: Analyze the immune cell populations (e.g., Tregs, cytotoxic T cells) in the co-culture using flow cytometry as described in Protocol 3.2.

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Workflow for establishing and analyzing a 3D co-culture model.

Conclusion

Roginolisib hemifumarate is a promising new therapeutic agent with a unique mechanism of action that combines direct anti-tumor effects with immunomodulation. Its favorable safety profile and demonstrated clinical activity make it a strong candidate for further development in the treatment of various cancers, particularly those with an immunosuppressed tumor microenvironment. The data and protocols presented in this guide are intended to support ongoing research and development efforts for this novel PI3K δ inhibitor.

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